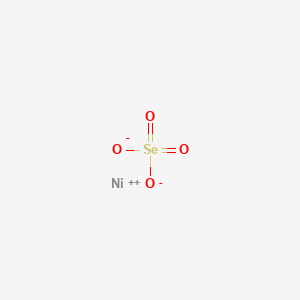

Nickel selenate

Description

Properties

CAS No. |

15060-62-5 |

|---|---|

Molecular Formula |

H2NiO4Se |

Molecular Weight |

203.68 g/mol |

IUPAC Name |

nickel;selenic acid |

InChI |

InChI=1S/Ni.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

WQTZVKFAQJMKRZ-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)(=O)[O-].[Ni+2] |

Canonical SMILES |

O[Se](=O)(=O)O.[Ni] |

Other CAS No. |

15060-62-5 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Nickel Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel selenate (NiSeO₄) is an inorganic compound of significant interest in various scientific fields, including materials science and potentially in biological systems due to the roles of both nickel and selenium. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to elucidating its physicochemical properties and predicting its behavior in different environments. This technical guide provides a comprehensive analysis of the crystal structure of this compound, focusing on its common hydrated forms. It details the methodologies for its synthesis and structural determination, presents key crystallographic data in a structured format, and illustrates the experimental workflow and structural relationships through clear diagrams.

Synthesis of this compound Crystals

The synthesis of this compound crystals is typically achieved through the reaction of a nickel(II) salt with selenic acid. A common and straightforward method involves the reaction of nickel(II) carbonate with selenic acid[1].

Experimental Protocol: Synthesis via Reaction of Nickel(II) Carbonate and Selenic Acid

Materials:

-

Nickel(II) carbonate (NiCO₃)

-

Selenic acid (H₂SeO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate (optional)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallization dish

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of nickel(II) carbonate powder to a beaker containing a solution of selenic acid in distilled water. The reaction should be performed with caution as it produces carbon dioxide gas, leading to effervescence. The reaction is as follows: NiCO₃(s) + H₂SeO₄(aq) → NiSeO₄(aq) + H₂O(l) + CO₂(g)

-

Gently stir the mixture until the effervescence ceases and the nickel carbonate has completely reacted, resulting in a clear green solution of this compound. Gentle heating may be applied to ensure the complete dissolution of the reactants.

-

Filter the resulting solution to remove any unreacted solids or impurities.

-

Transfer the clear this compound solution to a clean crystallization dish.

-

Allow the solvent to evaporate slowly at room temperature. This can be achieved by covering the dish with a perforated film to prevent rapid evaporation and contamination from dust.

-

Over a period of several days to weeks, green crystals of this compound hydrate will form.

-

Once crystals of a suitable size have grown, they can be carefully harvested from the solution, washed with a small amount of cold distilled water, and dried on a filter paper.

Crystal Structure Analysis

The primary method for determining the crystal structure of this compound is single-crystal X-ray diffraction. For polycrystalline samples, X-ray powder diffraction (XRPD) is employed. These techniques provide detailed information about the unit cell dimensions, space group, and atomic positions within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of this compound hydrate is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K or 293 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal lattice, leading to the identification of the space group.

-

Structure Solution and Refinement: The positions of the atoms within the unit cell are determined by solving the phase problem using direct methods or Patterson methods. The initial structural model is then refined against the experimental diffraction data to obtain the final, precise atomic coordinates and other crystallographic parameters.

Crystallographic Data of this compound Hydrates

This compound is known to exist in several hydrated forms, with the hexahydrate and tetrahydrate being the most well-characterized. The structural details of these forms have been determined through X-ray diffraction studies.

This compound Hexahydrate (NiSeO₄·6H₂O)

This compound hexahydrate crystallizes in the tetragonal system with the space group P4₁2₁2[1].

| Crystallographic Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a (Å) | 6.924(1) |

| c (Å) | 18.525(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 887.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.314[1] |

This compound Tetrahydrate (NiSeO₄·4H₂O)

Upon gentle heating, the hexahydrate can lose two water molecules to form the tetrahydrate. This phase crystallizes in the monoclinic system with the space group P2₁/n[1].

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.669(1) |

| b (Å) | 10.468(2) |

| c (Å) | 9.210(1) |

| β (°) | 110.10(1) |

| Unit Cell Volume (ų) | 694.0 |

| Z | 4 |

This compound Monohydrate (NiSeO₄·H₂O)

Further dehydration leads to the formation of a monohydrate.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.828(1) |

| b (Å) | 6.879(1) |

| c (Å) | 5.093(1) |

| Unit Cell Volume (ų) | 309.2 |

| Z | 4 |

Visualization of Experimental and Structural Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound crystals.

Relationship of Crystallographic Parameters

The following diagram shows the logical relationship between the key crystallographic parameters determined from X-ray diffraction data.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The experimental protocols for synthesis and characterization, along with the tabulated crystallographic data for its hydrated forms, offer a valuable resource for researchers. The provided diagrams visually summarize the key processes and structural relationships, aiding in a deeper understanding of this compound. The information presented herein is crucial for any application or further study where the solid-state structure of this compound is of importance.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel Selenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of nickel selenate (NiSeO₄). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats and detailing experimental methodologies.

Physical Properties

This compound is an inorganic compound that primarily exists as a green solid in its hexahydrate form (NiSeO₄·6H₂O) at room temperature.[1] The physical characteristics are crucial for its handling, storage, and application in various experimental settings.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Form | Reference |

| Molecular Formula | NiSeO₄ | Anhydrous | [2][3] |

| NiSeO₄·6H₂O | Hexahydrate | [1] | |

| Molar Mass | 201.64 g/mol | Anhydrous | [2] |

| 309.74 g/mol | Hexahydrate | [1][4][5] | |

| Appearance | - | Anhydrous | - |

| Green solid | Hexahydrate | [1][2] | |

| Density | 4.8 g/cm³ | Anhydrous | [2] |

| 2.314 g/cm³ | Hexahydrate | [2][5] | |

| Water Solubility | 35.5 g/100 mL at 20°C | - | [4] |

| Crystal Structure | Tetragonal, P4₁2₁2 | Hexahydrate | [1][2] |

| Monoclinic, P2₁/n | Tetrahydrate | [2] |

The hexahydrate form is the most stable and well-characterized under ambient conditions.[1] The nickel cation in the hexahydrate is coordinated by six water molecules in an octahedral geometry, with selenate (SeO₄²⁻) anions acting as counterions.[1]

Chemical Properties and Reactions

This compound's chemical behavior is characterized by its thermal decomposition and its utility in the synthesis of other nickel-containing compounds.

Thermal Decomposition:

Upon heating, this compound hexahydrate undergoes a series of transformations. At 100°C, it slowly loses water to form the tetrahydrate.[2] At a higher temperature of 510°C, the anhydrous this compound decomposes into nickel selenite (NiSeO₃), which upon further heating, yields nickel(II) oxide (NiO) and selenium dioxide (SeO₂).[2] A color change from green to yellowish-green, then to yellowish-orange, and finally to yellow is observed as the temperature increases up to 420°C, corresponding to the release of water molecules and changes in the crystal structure.[1][6]

Synthesis:

This compound can be synthesized through several methods, including reactions involving selenic acid and precipitation from aqueous solutions.[1][2] These methods allow for the controlled production of this compound for various research and industrial applications.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Reaction with Selenic Acid

This method involves the reaction of nickel(II) carbonate with selenic acid.[1][2]

-

Reactants: Nickel(II) carbonate (NiCO₃) and selenic acid (H₂SeO₄).

-

Procedure:

-

Product: This method typically yields anhydrous this compound.[1] The hydration state of the final product can be influenced by the cooling rate and atmospheric humidity.[1]

Protocol 2: Synthesis of this compound via Precipitation

This protocol describes the formation of this compound by precipitation from a solution.[1]

-

Reactants: A soluble nickel salt (e.g., nickel chloride, NiCl₂) and a soluble selenate salt (e.g., sodium selenate, Na₂SeO₄).[1]

-

Procedure:

-

Prepare separate aqueous solutions of nickel chloride and sodium selenate.

-

Mix the two solutions. A precipitate of this compound will form.

-

The reaction is: NiCl₂ + Na₂SeO₄ → NiSeO₄ + 2 NaCl.

-

Filter the precipitate from the solution.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the precipitate to obtain solid this compound.

-

Protocol 3: Synthesis of this compound Hexahydrate Crystals

This method focuses on the crystallization of the hexahydrate form from a solution.[1]

-

Reactants: A soluble nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) or nickel sulfate (NiSO₄) and selenic acid (H₂SeO₄).[1]

-

Procedure:

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the different synthesis routes for this compound as described in the experimental protocols.

References

- 1. Buy this compound | 15060-62-5 [smolecule.com]

- 2. Nickel(II) selenate - Wikipedia [en.wikipedia.org]

- 3. This compound | NiO4Se | CID 18690621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 15060-62-5 [m.chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

synthesis of nickel selenate nanoparticles

An in-depth review of available scientific literature reveals a significant lack of accessible research specifically detailing the synthesis of nickel selenate (NiSeO4) nanoparticles . The prevailing body of research in this area focuses overwhelmingly on the synthesis and characterization of nickel selenide (NiSe, NiSe₂, etc.) nanoparticles .

Given the detailed technical requirements of this request—including comprehensive data tables, explicit experimental protocols, and complex visualizations—it is not feasible to construct an accurate and in-depth guide on the synthesis of this compound nanoparticles based on the current scientific landscape.

We propose to pivot the topic to the synthesis of nickel selenide nanoparticles . This subject is rich with published research, allowing for a thorough and technically detailed guide that would fully meet the specified requirements for data presentation, experimental protocols, and visualization.

We await your confirmation to proceed with the proposed topic of nickel selenide nanoparticles.

In-Depth Technical Guide on the Thermal Decomposition of Nickel Selenate Hexahydrate

Disclaimer: Direct experimental data on the thermal decomposition of nickel selenate hexahydrate (NiSeO₄·6H₂O) is scarce in publicly available scientific literature. This guide is therefore constructed based on established principles of thermal analysis and by drawing analogies from the documented thermal behavior of similar hydrated metal salts, particularly nickel sulfate hexahydrate (NiSO₄·6H₂O), nickel chloride hexahydrate (NiCl₂·6H₂O), and nickel/cobalt selenite hydrates. The quantitative data and specific decomposition temperatures presented herein are illustrative and should be confirmed by direct experimental analysis of this compound hexahydrate.

Introduction

This technical guide provides a comprehensive overview of the expected thermal decomposition pathway of this compound hexahydrate. The document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal properties of hydrated metal salts. The guide covers the theoretical decomposition mechanism, detailed experimental protocols for characterization, and a summary of expected quantitative data based on analogous compounds.

The thermal decomposition of hydrated metal salts is a multi-step process that typically involves an initial dehydration phase to form the anhydrous salt, followed by the decomposition of the anhydrous salt at higher temperatures to yield a metal oxide and gaseous byproducts. Understanding these processes is crucial for applications in catalysis, synthesis of nanomaterials, and drug formulation.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate is anticipated to proceed in two main stages:

-

Dehydration: The initial stage involves the loss of the six water molecules of hydration. This process may occur in one or more steps, depending on the bonding environment of the water molecules within the crystal lattice.

-

Decomposition of Anhydrous this compound: Following complete dehydration, the resulting anhydrous this compound (NiSeO₄) will decompose at a higher temperature into nickel(II) oxide (NiO) and selenium trioxide (SeO₃) gas. Selenium trioxide is unstable and may further decompose into selenium dioxide (SeO₂) and oxygen (O₂).

The overall decomposition reaction can be summarized as follows:

NiSeO₄·6H₂O(s) → NiO(s) + SeO₃(g) + 6H₂O(g)

Quantitative Data from Analogous Nickel Compounds

The following tables summarize the thermal decomposition data for nickel sulfate hexahydrate and nickel chloride hexahydrate, which can serve as a reference for predicting the behavior of this compound hexahydrate.

Table 1: Thermal Decomposition Data for Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Products |

| Dehydration | 100 - 350 | ~41.4 | NiSO₄ + 6H₂O |

| Decomposition | > 810 | ~30.6 | NiO + SO₃ |

Data extrapolated from studies on the thermal decomposition of nickel salt hydrates.[1]

Table 2: Thermal Decomposition Data for Nickel Chloride Hexahydrate (NiCl₂·6H₂O)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Products |

| Dehydration | 100 - 350 | ~45.5 | NiCl₂ + 6H₂O |

| Decomposition | > 740 | ~29.9 | NiO + Cl₂ + O₂ |

Data extrapolated from studies on the thermal decomposition of nickel salt hydrates.[1]

Experimental Protocols

A combination of thermoanalytical and spectroscopic techniques is essential for characterizing the thermal decomposition of this compound hexahydrate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the associated thermal events (endothermic or exothermic).

Methodology:

-

Instrument: A simultaneous TGA/DSC instrument is recommended.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under a controlled atmosphere, such as flowing nitrogen or air (e.g., 20-50 mL/min), to ensure a stable environment and to sweep away gaseous products.

-

Heating Program: A linear heating rate, commonly 10 °C/min, is applied over a temperature range of ambient to 1000 °C. An initial isothermal step at a temperature slightly above 100°C can be included to ensure the removal of any surface adsorbed water.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DSC curve shows the heat flow. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of the thermal decomposition.

Methodology:

-

Sample Preparation: Samples of this compound hexahydrate are heated in a furnace to specific temperatures corresponding to the plateaus observed in the TGA curve (i.e., after each major mass loss event). The samples are then cooled to room temperature for analysis.

-

Instrument: A powder X-ray diffractometer with a common radiation source (e.g., Cu Kα) is used.

-

Data Acquisition: The XRD patterns are recorded over a 2θ range appropriate for the expected phases (e.g., 10-80°).

-

Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline structures of the initial material, intermediates, and the final product.

Visualizations

Proposed Thermal Decomposition Pathway of this compound Hexahydrate

Caption: Proposed decomposition pathway of NiSeO₄·6H₂O.

General Experimental Workflow for Thermal Analysis

References

An In-depth Technical Guide to the Solubility of Nickel Selenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel selenate in various solvents. Due to the limited availability of published data, this guide also includes detailed experimental protocols for the synthesis of this compound and the determination of its solubility, empowering researchers to generate critical data for their specific applications.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For this compound (NiSeO₄), an inorganic compound with potential applications in diverse research fields, understanding its solubility profile is paramount for experimental design and interpretation.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | H₂O | 20 | 35.5 | [1][2] |

| Ethanol | C₂H₅OH | Data not available | Data not available | |

| Methanol | CH₃OH | Data not available | Data not available | |

| Acetone | C₃H₆O | Data not available | Data not available | |

| Dimethylformamide (DMF) | C₃H₇NO | Data not available | Data not available |

Note: The solubility value for water is reported as 35.5 at 20°C. While the units are not explicitly stated in the source, it is conventionally understood to be grams per 100 mL of solvent for inorganic salts.[1][2] Extensive literature searches did not yield quantitative solubility data for this compound in common organic solvents such as ethanol, methanol, acetone, or dimethylformamide. Researchers requiring this information are encouraged to perform experimental determinations using the protocols outlined in this guide.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the laboratory synthesis of this compound is through the reaction of nickel(II) carbonate with selenic acid.[3]

Materials:

-

Nickel(II) carbonate (NiCO₃)

-

Selenic acid (H₂SeO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of nickel(II) carbonate to a beaker containing a calculated volume of selenic acid solution. The reaction will produce carbon dioxide gas, so the addition should be done slowly to control effervescence.

-

Gently heat the mixture on a heating plate while stirring continuously to ensure the reaction goes to completion.

-

Once the effervescence has ceased and all the nickel carbonate has reacted, the resulting solution is a saturated solution of this compound.

-

Filter the hot solution to remove any unreacted starting material or impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization of this compound hexahydrate (NiSeO₄·6H₂O), which typically appears as green crystals.[3]

-

Collect the crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals in a low-temperature oven or a desiccator to obtain the final product.

Synthesis of this compound

Determination of Solubility

The following are two common methods for determining the solubility of an inorganic salt like this compound.

This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled water bath or incubator

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask.

-

Place the flask in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe and filter it to remove any suspended particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition temperature of this compound.

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it to determine the mass of the dry this compound.

-

Calculate the solubility in grams of solute per 100 mL of solvent.

This method involves determining the temperature at which a solution of a known concentration becomes saturated.

Materials:

-

This compound

-

Solvent of interest

-

Test tube

-

Thermometer

-

Stirring rod

-

Water bath with heating and cooling capabilities

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of this compound and transfer it to a test tube.

-

Add a precise volume of the solvent to the test tube.

-

Heat the test tube in a water bath while stirring until all the solid has dissolved.

-

Slowly cool the solution while continuously stirring and monitoring the temperature.

-

Record the temperature at which the first crystals of this compound appear. This is the saturation temperature for that specific concentration.

-

Repeat the process with different concentrations of this compound to obtain a solubility curve (solubility vs. temperature).

Workflow for Polythermal Solubility Determination

Conclusion

This technical guide has summarized the currently available data on the solubility of this compound and provided detailed, actionable protocols for its synthesis and solubility determination. The notable lack of solubility data in organic solvents presents an opportunity for further research, which is essential for expanding the applications of this compound in various scientific and industrial domains. The provided experimental workflows are intended to facilitate the generation of this much-needed data in a standardized and reproducible manner.

References

A Comprehensive Technical Guide to Nickel Selenate: Anhydrous and Hexahydrate Forms

This technical guide provides an in-depth overview of the chemical and physical properties of nickel selenate in its anhydrous and hexahydrate forms. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information on this inorganic compound. This document outlines its key characteristics, a standard synthesis protocol, and a visualization of its thermal decomposition pathway.

Core Properties and Identification

Nickel(II) selenate (NiSeO₄) is a nickel salt of selenic acid. It is most commonly encountered in its hydrated form, this compound hexahydrate, which is a green crystalline solid.[1][2] The anhydrous form can be obtained through the dehydration of its hydrated counterpart.

Quantitative Data Summary

The following table summarizes the key quantitative data for both the anhydrous and hexahydrate forms of this compound for easy comparison.

| Property | This compound Anhydrous | This compound Hexahydrate |

| CAS Number | 15060-62-5[1][3] | 10101-99-2[1][3] |

| Molecular Formula | NiSeO₄ | NiSeO₄·6H₂O |

| Molar Mass | 201.64 g/mol [3] | 309.74 g/mol |

| Appearance | Green solid[1] | Green tetragonal crystals[1][2] |

| Density | 4.8 g/cm³[3] | 2.314 g/cm³[1][3] |

| Crystal Structure | Not specified | Tetragonal, space group P4₁2₁2[1][2] |

| Solubility in Water | Soluble | 350 g/L at 20 °C[3] |

Experimental Protocols

A standard and straightforward method for the laboratory synthesis of this compound is through the reaction of nickel(II) carbonate with selenic acid.[1][3]

Synthesis of this compound

Objective: To synthesize nickel(II) selenate via the reaction of nickel(II) carbonate and selenic acid.

Materials:

-

Nickel(II) carbonate (NiCO₃)

-

Selenic acid (H₂SeO₄)

-

Deionized water

-

Beakers

-

Stirring rod

-

Heating plate

-

pH indicator paper

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Methodology:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of solid nickel(II) carbonate to a solution of selenic acid in a beaker with gentle stirring. The reaction will produce carbon dioxide gas, so the addition should be done slowly to control effervescence.

-

The reaction proceeds according to the following equation: NiCO₃ + H₂SeO₄ → NiSeO₄ + H₂O + CO₂ (g)[1]

-

Continue stirring the mixture until the evolution of CO₂ ceases, indicating the completion of the reaction. The resulting solution will be a clear green color.

-

Gently heat the solution to concentrate it and promote crystallization upon cooling.

-

Allow the concentrated solution to cool slowly in a crystallization dish. Green crystals of this compound hexahydrate will form.

-

Separate the crystals from the mother liquor by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

-

Dry the crystals in a low-temperature oven or a desiccator to obtain the final product.

Thermal Decomposition Pathway

This compound hexahydrate undergoes a multi-step decomposition upon heating.[1][2] This process involves dehydration followed by the breakdown of the anhydrous salt.

References

The Biological Activity of Nickel Selenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel selenate (NiSeO₄) is a compound of interest at the intersection of toxicology and pharmacology, given the known biological activities of its constituent elements, nickel and selenium. While direct research on this compound is limited, this technical guide synthesizes the available data on related nickel and selenium compounds to provide a comprehensive overview of its potential biological effects, mechanisms of action, and relevant experimental methodologies. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the toxicological and therapeutic potential of nickel-containing compounds.

Introduction

Nickel and selenium are both trace elements with significant, and often opposing, biological effects. Nickel is a known carcinogen and toxicant, primarily exerting its effects through oxidative stress, inhibition of DNA repair, and modulation of various signaling pathways.[1] Conversely, selenium is an essential micronutrient with well-documented antioxidant properties, often acting as a protective agent against heavy metal toxicity. The combination of these two elements in the form of this compound presents a unique case for study, with the potential for synergistic, antagonistic, or novel biological activities.

This guide summarizes the known biological activities of nickel and selenium compounds, presenting quantitative data where available, and outlines relevant experimental protocols for the investigation of this compound. Furthermore, it provides visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's potential interactions with biological systems.

Quantitative Data on Biological Activity

The following tables summarize quantitative data on the biological activity of various nickel and selenium compounds. It is important to note that this data is not specific to this compound but provides a basis for estimating its potential effects.

Table 1: Cytotoxicity Data for Nickel and Selenium Compounds

| Compound | Cell Line | Assay | Endpoint | Concentration/Value | Reference |

| Nickel Nanoparticles | MCF-7 (Human Breast Carcinoma) | MTT | Cell Viability | IC50: ~100 µg/mL | [2] |

| Nickel Nanoparticles | A549 (Human Lung Carcinoma) | MTT | Cell Viability | IC50: ~25 µg/mL | [2] |

| Nickel Chloride | L929 (Mouse Fibroblast) | MTT | Cytotoxicity | Grade 1 at ≤ 5 mg/L | [3] |

| Sodium Selenite | T24 (Human Bladder Carcinoma) | MTT | Cytotoxicity | IC50: 3.5 µM | [4] |

| Sodium Selenate | T24 (Human Bladder Carcinoma) | MTT | Cytotoxicity | IC50: > 15 µM | [4] |

Table 2: Acute Oral Toxicity Data for Nickel Compounds in Rats

| Compound | LD50 (mg/kg) | Toxicity Category (CLP) | Reference |

| Nickel Sulfate | 310 | 4 | [1] |

| Nickel Chloride | 310 | 4 | [1] |

| Nickel Acetate | >310 | 4 | [1] |

| Nickel Hydroxycarbonate | >11,000 | No Classification | [1] |

| Nickel Dihydroxide | >11,000 | No Classification | [1] |

Table 3: Effects of Nickel and Selenium on Plant Growth

| Compound/Treatment | Plant Species | Effect | Concentration | Reference |

| Nickel (as NiSO₄) | Mung Bean (Vigna radiata) | Reduction in seedling growth | 25-100 mM | [5] |

| Nickel + Selenite (Se IV) | Lettuce (Lactuca sativa) | Further reduction of growth | 6 µM Se(IV) with Ni | [6] |

| Nickel + Selenate (Se VI) | Lettuce (Lactuca sativa) | Growth-promoting effect | 2 µM Se(VI) with 10 µM Ni | [6] |

Potential Mechanisms of Action and Signaling Pathways

Based on studies of various nickel and selenium compounds, the biological activity of this compound is likely to involve the modulation of key cellular signaling pathways related to stress responses, inflammation, and cell death.

Oxidative Stress and Antioxidant Response

Nickel compounds are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA. Selenium, on the other hand, is a crucial component of antioxidant enzymes like glutathione peroxidases, which help to mitigate oxidative damage. The interplay between the pro-oxidant effects of nickel and the antioxidant potential of selenate is a key area for investigation.

Inflammatory Signaling Pathways

Nickel is a potent activator of inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways can lead to the production of pro-inflammatory cytokines and contribute to cellular damage.

Apoptosis Signaling

Nickel compounds can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound solutions. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Enzyme Inhibition Assay

This protocol can be adapted to study the effect of this compound on the activity of a specific enzyme.

Methodology:

-

Reagent Preparation: Prepare a buffer solution appropriate for the enzyme being studied. Prepare solutions of the enzyme, its substrate, and various concentrations of this compound.

-

Reaction Mixture: In a microplate or cuvette, combine the buffer, enzyme solution, and this compound solution. Incubate for a short period to allow for any interaction.

-

Initiate Reaction: Add the substrate to the reaction mixture to start the enzymatic reaction.

-

Monitor Reaction: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) if applicable.

Plant Growth Inhibition Assay

This protocol is designed to assess the phytotoxicity of this compound.

Methodology:

-

Seed Germination: Sterilize seeds of a model plant (e.g., Arabidopsis thaliana, lettuce) and place them on agar plates or in a hydroponic system containing different concentrations of this compound.

-

Growth Conditions: Maintain the plants in a controlled environment with appropriate light, temperature, and humidity.

-

Data Collection: After a set period of growth (e.g., 7-14 days), measure various growth parameters, including root length, shoot length, fresh weight, and dry weight.

-

Data Analysis: Compare the growth parameters of the treated plants to those of the control plants (grown without this compound) to determine the extent of growth inhibition.

Conclusion and Future Directions

The biological activity of this compound remains a largely unexplored area of research. Based on the known effects of its constituent elements, it is plausible that this compound exhibits significant cytotoxicity, modulates key signaling pathways involved in inflammation and apoptosis, and has a notable impact on plant growth. The interplay between the toxic effects of nickel and the potentially protective effects of selenate warrants detailed investigation.

Future research should focus on:

-

Directly assessing the cytotoxicity of this compound in a variety of cell lines to determine its IC50 values.

-

Investigating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

-

Conducting in vivo studies to evaluate the systemic toxicity and potential therapeutic applications of this compound.

-

Exploring the synergistic or antagonistic effects of nickel and selenium within this compound in various biological systems.

This technical guide provides a foundational framework for initiating such studies and is intended to stimulate further research into the complex biological activities of this compound.

References

- 1. Acute oral toxicity of nickel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nickel nanoparticle-induced dose-dependent cyto-genotoxicity in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studiauniversitatis.ro [studiauniversitatis.ro]

- 4. researchgate.net [researchgate.net]

- 5. discoveryjournals.org [discoveryjournals.org]

- 6. Difference between Selenite and Selenate in the Regulation of Growth and Physiological Parameters of Nickel-Exposed Lettuce [agris.fao.org]

The Coordination Chemistry of Nickel Selenate Complexes: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The field of coordination chemistry continues to be a fertile ground for the discovery of novel compounds with unique structural motifs and promising applications in catalysis, materials science, and medicine. Within this vast landscape, nickel(II) complexes have garnered significant attention due to their versatile coordination geometries, accessible redox states, and intriguing magnetic and spectroscopic properties. When combined with the selenate anion (SeO₄²⁻), a new dimension of chemical diversity and potential biological activity emerges. This technical guide provides an in-depth exploration of the coordination chemistry of nickel selenate complexes, with a focus on their synthesis, structural characterization, and potential relevance to drug development.

Synthesis of this compound Complexes

The synthesis of this compound coordination complexes typically involves the reaction of a nickel(II) salt with a source of selenate ions and an organic ligand in a suitable solvent. The choice of ligand is crucial in directing the final structure and properties of the complex. Common ligands include N-heterocycles, amines, and Schiff bases, which can coordinate to the nickel center through one or more donor atoms.

A general synthetic approach involves the self-assembly of the components in solution, often with the aid of heat to facilitate dissolution and reaction. The resulting complex can then be isolated by slow evaporation of the solvent, cooling, or by the addition of a less polar solvent to induce precipitation.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound coordination complexes.

Structural Characterization

A comprehensive understanding of the structure of this compound complexes is paramount for establishing structure-property relationships. A combination of analytical techniques is typically employed for their characterization.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Table 1: Crystallographic Data for (C₆H₁₄N₂)--INVALID-LINK--₂

| Parameter | Value |

| Chemical Formula | C₆H₂₆N₂NiO₁₄Se₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.4045(3) |

| b (Å) | 11.9360(3) |

| c (Å) | 12.8366(3) |

| β (°) | 108.518(2) |

| Volume (ų) | 1802.18(8) |

| Z | 4 |

| Coordination Geometry | Octahedral |

Spectroscopic Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a complex. The selenate ion, belonging to the Td point group, exhibits a characteristic strong, broad absorption band (ν₃) in the region of 850-950 cm⁻¹. The coordination of water molecules is indicated by broad O-H stretching vibrations around 3200-3500 cm⁻¹. The presence of organic ligands will give rise to additional characteristic bands.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of nickel(II) complexes provide insights into the coordination geometry around the metal center. Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). These bands are usually observed in the near-infrared and visible regions of the spectrum.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the loss of solvent molecules and the decomposition of the organic ligands. The thermal decomposition of hydrated this compound complexes typically proceeds in a stepwise manner, with the initial loss of water molecules followed by the decomposition of the organic ligand and finally the selenate anion at higher temperatures.

Experimental Protocols

General Synthesis of a this compound Complex with a Heterocyclic Amine

-

Preparation of Solutions:

-

Dissolve one equivalent of a nickel(II) salt (e.g., NiCl₂·6H₂O) in a minimal amount of deionized water.

-

In a separate container, dissolve one equivalent of sodium selenate (Na₂SeO₄) in deionized water.

-

Dissolve two equivalents of the heterocyclic amine ligand (e.g., 1,4-diazabicyclo[2.2.2]octane - dabco) in deionized water.

-

-

Reaction:

-

Slowly add the sodium selenate solution to the nickel(II) salt solution with constant stirring.

-

To this mixture, add the ligand solution dropwise.

-

Stir the resulting solution at room temperature for 1-2 hours.

-

-

Crystallization and Isolation:

-

Filter the solution to remove any insoluble impurities.

-

Allow the filtrate to stand undisturbed at room temperature for slow evaporation.

-

After a few days, crystals of the product should form.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold organic solvent (e.g., ethanol), and air dry.

-

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Biological Relevance and Potential in Drug Development

While the biological activities of this compound complexes are not extensively studied, related nickel and selenium compounds have shown promise in medicinal applications. Nickel complexes have been investigated for their anticancer, antibacterial, and antifungal activities. Selenium is an essential trace element with known antioxidant properties, and organoselenium compounds are being explored as potential therapeutic agents. The combination of nickel and selenate in a single molecular entity offers the potential for synergistic or unique biological effects.

A plausible mechanism of action for a cytotoxic nickel complex could involve its interaction with cellular macromolecules, such as DNA or proteins, leading to the induction of apoptosis (programmed cell death).

Hypothetical Signaling Pathway for Apoptosis Induction by a Nickel Complex

Caption: A hypothetical pathway for apoptosis induction by a this compound complex.

Quantitative Data Summary

Table 2: Selected Bond Lengths (Å) and Angles (°) for (C₆H₁₄N₂)--INVALID-LINK--₂

| Bond/Angle | Value |

| Ni-O(water) | 2.05 - 2.07 |

| Se-O | 1.62 - 1.65 |

| O(water)-Ni-O(water) | 88.5 - 91.5, 180 |

| O-Se-O | 108.5 - 110.5 |

Note: The values presented are typical ranges for such complexes and the specific values for (C₆H₁₄N₂)--INVALID-LINK--₂ can be found in the corresponding crystallographic information file.

Conclusion and Future Perspectives

The coordination chemistry of this compound complexes represents a promising, yet underexplored, area of research. The ability to systematically vary the organic ligand allows for the fine-tuning of the structural and electronic properties of these compounds. While the synthesis and basic characterization of some this compound complexes have been reported, there is a clear need for more extensive studies, particularly concerning their biological activities. Future research should focus on the synthesis of a wider range of these complexes with diverse ligands and a thorough investigation of their potential as therapeutic agents. Mechanistic studies to elucidate their mode of action at the molecular level will be crucial for the rational design of new drug candidates. The synergy between the nickel center and the selenate anion could lead to the development of novel compounds with enhanced efficacy and selectivity.

Methodological & Application

Nickel Selenate in Electrocatalysis: A Precursor to High-Performance Nickel Selenide Catalysts

Application Notes & Protocols for Researchers

Introduction: Nickel selenate (NiSeO₄) serves as a crucial precursor material in the synthesis of various nickel selenide (NiSe, NiSe₂, Ni₃Se₄) electrocatalysts.[1] While this compound itself is not directly employed as an electrocatalyst due to the high oxidation state of selenium and its solubility, its derivatives, the nickel selenides, have garnered significant attention for their excellent performance in key electrochemical reactions. These reactions are vital for renewable energy technologies, including water splitting for hydrogen production. Nickel selenides are recognized for their rich compositional diversity, tunable electronic structures, and high electrical conductivity.[2] The strong synergistic interaction between nickel and selenium enhances charge transfer efficiency and provides long-term durability, making them cost-effective alternatives to precious metal catalysts.[1]

This document provides detailed application notes, experimental protocols, and performance data for nickel selenide electrocatalysts derived from nickel- and selenium-containing precursors, with the understanding that this compound can be a viable nickel and selenium source. The primary applications covered are the Oxygen Evolution Reaction (OER) and the Hydrogen Evolution Reaction (HER), the two half-reactions of water splitting.

Electrocatalytic Applications of Nickel Selenide

Nickel selenide-based materials have demonstrated high efficiency and stability in several electrocatalytic applications:

-

Oxygen Evolution Reaction (OER): In the OER, water is oxidized to produce oxygen gas. This is often the bottleneck in water splitting due to its slow kinetics. Nickel selenides act as pre-catalysts that undergo surface transformation in alkaline media to form nickel (oxy)hydroxides, which are the active species for OER.[3][4] The underlying nickel selenide core ensures high conductivity and structural stability.[3]

-

Hydrogen Evolution Reaction (HER): The HER involves the reduction of protons or water molecules to produce hydrogen gas. Nickel selenides are effective for HER in both acidic and alkaline electrolytes.[4] Their performance is attributed to the synergistic effect between nickel and selenium, which optimizes hydrogen adsorption and desorption kinetics.[5]

-

Overall Water Splitting: By utilizing nickel selenides as both the anode (for OER) and the cathode (for HER), a highly efficient bifunctional electrocatalyst system can be created for overall water splitting.[6][7] This simplifies the electrolyzer design and reduces costs. For instance, a NiSe-PANI (polyaniline) electrode has been shown to drive a current density of approximately 10 mA/cm² at a voltage of 1.53 V for overall water splitting.[5][6]

-

Methanol Oxidation Reaction (MOR): As an alternative to the sluggish OER, the MOR can be paired with HER for simultaneous hydrogen production and the generation of valuable chemicals like formate.[1][2] Nickel selenides have shown promise in catalyzing the MOR, further expanding their application in energy conversion.[1]

Performance Data

The following tables summarize the electrocatalytic performance of various nickel selenide-based catalysts in OER and HER.

Table 1: Oxygen Evolution Reaction (OER) Performance of Nickel Selenide Electrocatalysts in 1.0 M KOH

| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Overpotential @ 50 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

| NiₓSeᵧ (aged 80 min) | - | 309 | Not Reported | [7] |

| Fe₀.₂Ni₀.₈Se | - | 255 | Not Reported | [7] |

| NiSe₂/NF-350 | 270 (at 20 mA/cm²) | - | Not Reported | [5] |

| Ni₃Se₂/NF | 315 (at 100 mA/cm²) | - | Not Reported | [6] |

Table 2: Hydrogen Evolution Reaction (HER) Performance of Nickel Selenide Electrocatalysts in 1.0 M KOH

| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

| NiₓSeᵧ (aged 80 min) | 225 | Not Reported | [7] |

| Fe₀.₂Ni₀.₈Se | 124 | Not Reported | [7] |

| NiSe₂ nanosheets | 198 | 72.1 | [5] |

| NiSe nanoflakes | 217 | 28.6 | [5] |

Experimental Protocols

Below are detailed protocols for the synthesis of nickel selenide electrocatalysts and their electrochemical evaluation.

Protocol 1: Hydrothermal Synthesis of Nickel Selenide Nanostructures

This protocol describes a general method for synthesizing nickel selenide nanostructures on a conductive substrate like nickel foam (NF).

Materials:

-

Nickel(II) salt (e.g., nickel chloride, nickel nitrate, or potentially this compound)

-

Selenium source (e.g., selenium powder, sodium selenite)

-

Solvent (e.g., deionized water, ethanol)

-

Reducing agent (if using Se powder, e.g., hydrazine hydrate)

-

Nickel foam (pre-cleaned)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Pre-treatment of Nickel Foam: Clean a piece of nickel foam (e.g., 2x3 cm) by sonicating it in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of the nickel(II) salt and the selenium source in the chosen solvent within a beaker. For example, to synthesize NiSe₂, a Ni:Se molar ratio of 1:2 would be used.

-

If using selenium powder, add a reducing agent like hydrazine hydrate to the solution to aid in the formation of selenide ions.

-

Stir the solution magnetically for 30 minutes to ensure homogeneity.

-

-

Hydrothermal Reaction:

-

Place the pre-cleaned nickel foam into the Teflon liner of the autoclave.

-

Pour the prepared precursor solution into the Teflon liner.

-

Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180°C) for a designated time (e.g., 12-24 hours).

-

-

Product Recovery and Cleaning:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Carefully remove the nickel foam, which is now coated with the nickel selenide catalyst.

-

Rinse the catalyst-coated foam thoroughly with deionized water and ethanol to remove any unreacted precursors.

-

Dry the final product in a vacuum oven at 60°C for 6 hours.

-

Protocol 2: Electrochemical Characterization of Catalysts

This protocol outlines the procedure for evaluating the electrocatalytic performance of the synthesized nickel selenide catalysts for OER and HER.

Materials and Equipment:

-

Synthesized nickel selenide on nickel foam (working electrode)

-

Graphite rod or platinum wire (counter electrode)

-

Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

-

Electrolyte: 1.0 M potassium hydroxide (KOH) solution

-

Electrochemical workstation (potentiostat)

-

Three-electrode electrochemical cell

Procedure:

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the nickel selenide-coated foam as the working electrode, the graphite rod/Pt wire as the counter electrode, and the SCE/Ag/AgCl as the reference electrode.

-

Fill the cell with 1.0 M KOH electrolyte.

-

-

Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.241 V + 0.059 * pH. For 1.0 M KOH, the pH is 14.

-

Cyclic Voltammetry (CV) Activation: Activate the catalyst by cycling the potential in the desired range (e.g., for OER: 1.0 to 1.7 V vs. RHE) for a number of cycles (e.g., 50-100 cycles) at a scan rate of 100 mV/s until a stable voltammogram is obtained.

-

Linear Sweep Voltammetry (LSV) for Activity Measurement:

-

Record the polarization curve using LSV at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents.

-

For OER, the potential is swept from a lower potential to a higher potential (e.g., 1.0 to 1.7 V vs. RHE).

-

For HER, the potential is swept from a higher potential to a lower potential (e.g., 0 to -0.5 V vs. RHE).

-

The overpotential required to achieve a specific current density (e.g., 10 mA/cm²) is determined from the LSV curve.

-

-

Tafel Slope Analysis:

-

The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|).

-

The linear portion of the Tafel plot is fitted to the Tafel equation (η = b * log|j| + a), where 'b' is the Tafel slope.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS at a specific overpotential to investigate the charge transfer kinetics. The resulting Nyquist plot can provide information on the charge transfer resistance (Rct).

-

-

Stability Test:

-

Assess the long-term stability of the catalyst using chronoamperometry (constant potential) or chronopotentiometry (constant current density) for an extended period (e.g., 12-24 hours). Monitor the current density or potential over time.

-

Diagrams

Caption: Workflow for the hydrothermal synthesis of nickel selenide electrocatalysts.

Caption: Experimental workflow for electrochemical characterization of catalysts.

References

- 1. Nickel Selenides in Electrocatalysis: Coupled Formate and Hydrogen Production Through Methanol Oxidation Reaction [mdpi.com]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. Nickel selenide as an efficient electrocatalyst for selective reduction of carbon dioxide to carbon-rich products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Nickel Selenate as a Precursor for Nickel Selenide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Nickel Selenide and Its Synthesis

Nickel selenides (Ni-Se) are a class of inorganic compounds that have garnered significant interest due to their diverse stoichiometries (e.g., NiSe, NiSe₂, Ni₃Se₂, etc.), and unique electronic, optical, and catalytic properties.[1] These materials are being explored for a wide range of applications, including in electrocatalysis, energy storage, and potentially in biomedical fields.[2][3]

The synthesis of nickel selenide typically involves the reaction of a nickel precursor with a selenium source under controlled conditions. Common methods include hydrothermal, solvothermal, and chemical vapor deposition techniques.[4][5] The choice of precursors and synthesis parameters plays a crucial role in determining the phase, morphology, and purity of the resulting nickel selenide product. While various nickel salts like chlorides, nitrates, and acetates are commonly employed as precursors, the use of nickel selenate (NiSeO₄) is not well-documented in existing literature.

This compound as a Potential Precursor: A Novel Approach

The use of this compound as a precursor for nickel selenide synthesis represents a novel and largely unexplored route. While no established protocols are readily available, the chemical properties of this compound suggest a plausible, albeit challenging, pathway for its conversion to nickel selenide.

Rationale for Consideration:

-

Single-Source Potential: this compound contains both nickel and a selenium-containing oxyanion, which could potentially be reduced to form nickel selenide.

-

Decomposition Pathway: Studies on the thermal properties of nickel(II) selenate indicate that it undergoes decomposition at elevated temperatures. At 510°C, it decomposes to nickel selenite, which upon further heating, yields nickel(II) oxide and selenium dioxide.[6] This decomposition behavior could be leveraged in a synthetic strategy to generate a reactive nickel-containing intermediate in situ.

Challenges and Considerations:

-

High Decomposition Temperature: The high decomposition temperature of this compound may not be compatible with standard solvothermal or hydrothermal conditions, which typically operate at lower temperatures.

-

Oxidizing Nature of Selenate: The selenate anion (SeO₄²⁻) is a relatively stable and oxidizing species. Its reduction to selenide (Se²⁻) would require a potent reducing agent and carefully controlled reaction conditions to prevent the formation of elemental selenium or other byproducts.

-

Lack of Precedent: The absence of published methods means that significant process development and optimization would be required to successfully synthesize nickel selenide from this compound.

Potential Applications in a Biomedical Context

While the primary applications of nickel selenide are in materials science and catalysis, there is emerging interest in the biomedical applications of selenium-containing compounds and nanoparticles. Organic selenides and diselenides have been investigated for their anticancer and chemopreventive activities.[6][7] Inorganic nickel selenide nanoparticles have demonstrated bactericidal activity against pathogenic bacteria like Staphylococcus aureus.[2] Furthermore, the unique optical properties of some selenide-based nanomaterials are being explored for applications in photothermal therapy for cancer treatment. However, it is important to note that research into the direct application of nickel selenide in drug development is still in its nascent stages.

Experimental Protocols

Disclaimer: The following protocol is a hypothetical and investigative procedure for the synthesis of nickel selenide from this compound. It is based on general principles of selenide synthesis and the known decomposition properties of this compound. This protocol has not been validated and should be approached with caution. Significant optimization and characterization will be necessary to achieve the desired product.

Proposed Hypothetical Protocol: Solvothermal Synthesis of Nickel Selenide from this compound

Objective: To synthesize nickel selenide nanoparticles using this compound as the nickel precursor via a solvothermal method.

Materials:

-

Nickel(II) selenate hexahydrate (NiSeO₄·6H₂O)

-

Hydrazine hydrate (N₂H₄·H₂O) (strong reducing agent)

-

Ethylene glycol (solvent)

-

Ethanol (for washing)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave (50 mL capacity)

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Oven

-

Fume hood

Procedure:

-

Precursor Solution Preparation: In a fume hood, dissolve a specific molar amount of nickel(II) selenate hexahydrate in ethylene glycol in a beaker with magnetic stirring until a clear solution is formed.

-

Addition of Reducing Agent: While stirring, slowly and cautiously add a molar excess of hydrazine hydrate to the precursor solution. (Caution: Hydrazine hydrate is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood).

-

Transfer to Autoclave: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

-

Solvothermal Reaction: Seal the autoclave and heat it in an oven at a temperature range of 180-220°C for 12-24 hours. The exact temperature and time will require optimization.

-

Cooling and Product Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation.

-

Washing: Wash the collected product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at 60°C for 12 hours.

-

Characterization: Characterize the synthesized powder using techniques such as X-ray diffraction (XRD) to determine the crystal phase, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to analyze the morphology and particle size, and energy-dispersive X-ray spectroscopy (EDX) to confirm the elemental composition.

Data Presentation

Table 1: Properties of Nickel(II) Selenate

| Property | Value | Reference |

| Chemical Formula | NiSeO₄ | [6] |

| Molar Mass | 201.64 g/mol (anhydrous) | [6] |

| Appearance | Green solid (hexahydrate) | [6] |

| Decomposition | Decomposes to nickel selenite at 510°C | [6] |

Table 2: Proposed Experimental Parameters for Solvothermal Synthesis of Nickel Selenide from this compound

| Parameter | Proposed Range/Value | Notes |

| Nickel Precursor | Nickel(II) selenate hexahydrate | - |

| Solvent | Ethylene glycol | High boiling point suitable for solvothermal synthesis. |

| Reducing Agent | Hydrazine hydrate | Strong reducing agent to reduce Se(VI) to Se(-II). |

| Molar Ratio (NiSeO₄ : N₂H₄) | 1 : 5 to 1 : 20 | A significant excess of reducing agent is likely needed. |

| Reaction Temperature | 180 - 220 °C | Optimization is required. |

| Reaction Time | 12 - 24 hours | Optimization is required. |

Table 3: Comparison with Established Methods for Nickel Selenide Synthesis

| Synthesis Method | Common Nickel Precursor | Common Selenium Source | Typical Temperature | Reference |

| Hydrothermal | NiCl₂, Ni(NO₃)₂ | Se powder, SeO₂ | 160 - 200 °C | [4] |

| Solvothermal | Ni(ac)₂, NiCl₂ | Se powder | 180 - 260 °C | [8] |

| Chemical Vapor Deposition | Organometallic Ni precursor | H₂Se | > 400 °C | [5] |

Visualizations

Caption: A general workflow for the established solvothermal synthesis of nickel selenide.

Caption: A proposed workflow for the synthesis of nickel selenide using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Silver and carbon nitride-doped nickel selenide for effective dye decolorization and bactericidal activity: in silico docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01437E [pubs.rsc.org]

- 3. Nanostructure Nickel-Based Selenides as Cathode Materials for Hybrid Battery-Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

- 5. youtube.com [youtube.com]

- 6. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20130261444A1 - Photothermal nanostructures in tumor therapy - Google Patents [patents.google.com]

Application Notes and Protocols: Nickel Selenate in the Synthesis of Bifunctional Electrocatalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and cost-effective bifunctional electrocatalysts is paramount for advancing renewable energy technologies such as water splitting for hydrogen production. Nickel selenide-based materials have emerged as promising candidates due to their excellent electrical conductivity, tunable electronic structures, and strong synergistic interactions between nickel and selenium.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of nickel selenide-based bifunctional electrocatalysts, with a particular focus on the incorporation of iron to enhance catalytic activity for both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).

Data Presentation: Performance of Nickel Selenide-Based Electrocatalysts

The following tables summarize the electrocatalytic performance of various nickel selenide-based materials, providing a comparative overview of their efficiency for HER and OER in alkaline media.

| Electrocatalyst | Synthesis Method | Overpotential @ 10 mA/cm² (HER) | Overpotential @ 50 mA/cm² (OER) | Tafel Slope (HER) | Tafel Slope (OER) | Reference |

| NiSe@Ni3Se2 | Two-step hydrothermal | 156 mV | 214 mV | - | 41 mV dec⁻¹ | [2] |

| Fe7.4%-NiSe | One-step solvothermal | 163 mV | 231 mV | - | - | [3] |

| FeOOH@Fe-NiSe@NiFe | Autologous growth | - | 224 mV | - | 52.67 mV dec⁻¹ | [1] |

| Ni0.85Se/Co0.85Se-NHCS-2 | Simple mixing | - | 1.63 V (potential) | - | 118.3 mV dec⁻¹ | [4] |

Experimental Protocols

Protocol 1: Synthesis of Fe-Doped Nickel Selenide Nanorod/Nanosheet Arrays on Nickel Foam (One-Step Solvothermal Method)

This protocol is adapted from a method to synthesize an Fe-doped NiSe nanorod/nanosheet hierarchical array on Ni foam, which serves as a highly active and stable bifunctional electrocatalyst.[3]

Materials:

-

Nickel foam (NF)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Selenourea

-

Ethanol

-

Deionized (DI) water

-

Hydrochloric acid (HCl)

Procedure:

-

Substrate Pre-treatment:

-

Cut nickel foam into 1x2 cm pieces.

-

Clean the NF pieces by sonication in 3 M HCl for 15 minutes to remove the surface oxide layer.

-

Rinse thoroughly with DI water and ethanol.

-

Dry the cleaned NF pieces in a vacuum oven at 60°C.

-

-

Precursor Solution Preparation:

-

Prepare a mixed solution by dissolving NiCl₂·6H₂O and FeCl₃·6H₂O in a specific molar ratio in a mixture of ethanol and DI water. For example, to achieve 7.4% Fe doping, use a 92.6:7.4 molar ratio of Ni:Fe.

-

Add selenourea to the solution as the selenium source. The molar ratio of (Ni+Fe) to Se should be 1:1.

-

-

Solvothermal Synthesis:

-

Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.

-

Pour the precursor solution into the autoclave.

-

Seal the autoclave and heat it to 180°C for 12 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

-

Product Recovery and Cleaning:

-

Remove the nickel foam, which is now coated with the Fe-doped nickel selenide.

-

Rinse the coated NF with DI water and ethanol to remove any unreacted precursors.

-

Dry the final product in a vacuum oven at 60°C.

-

Protocol 2: Synthesis of NiSe@Ni3Se2 Heterostructure (Two-Step Hydrothermal Method)

This protocol describes the synthesis of a nickel selenide heterostructure, which has shown excellent bifunctional catalytic activity.[2]

Materials:

-

Nickel foam (NF)

-

Nickel(II) chloride (NiCl₂)

-

Iron(II) chloride (FeCl₂)

-

Sodium selenite (Na₂SeO₃)

-

2-methylimidazole

-

Methanol

-

Deionized (DI) water

Procedure:

-

Synthesis of Ni-Fe Precursor on Nickel Foam:

-

Clean the nickel foam as described in Protocol 1.

-

In a typical synthesis, dissolve NiCl₂ and FeCl₂ in a desired molar ratio in methanol.

-

In a separate beaker, dissolve 2-methylimidazole in methanol.

-

Mix the two solutions and immerse the cleaned nickel foam in the resulting solution.

-

Allow the reaction to proceed at room temperature to grow the Ni-Fe metal-organic framework (MOF) precursor on the NF.

-

-

Selenization:

-

Wash the NF with the precursor coating with methanol and dry it.

-

Prepare an aqueous solution of Na₂SeO₃. The concentration of the selenizing agent can be varied to control the final crystal structure. For the NiSe@Ni3Se2 heterostructure, a specific concentration of 0.6 mmol has been reported to be effective.[2]

-

Place the precursor-coated NF and the Na₂SeO₃ solution into a Teflon-lined autoclave.

-

Heat the autoclave to 120°C for 6 hours.

-

After cooling, wash the resulting catalyst with DI water and ethanol, and dry it.

-

Protocol 3: Electrochemical Evaluation of Bifunctional Electrocatalysts

This protocol outlines the standard procedure for evaluating the HER and OER performance of the synthesized electrocatalysts in a three-electrode setup.

Materials and Equipment:

-

Synthesized electrocatalyst on nickel foam (working electrode)

-

Graphite rod or platinum wire (counter electrode)

-

Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

-

Electrochemical workstation (potentiostat/galvanostat)

-

Electrochemical cell

-

1.0 M KOH electrolyte

-

High-purity nitrogen and oxygen gas

Procedure:

-

Electrolyte Preparation:

-

Prepare a 1.0 M KOH solution using high-purity KOH and DI water.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the synthesized catalyst as the working electrode, a graphite rod as the counter electrode, and an SCE as the reference electrode.

-

Fill the cell with the 1.0 M KOH electrolyte.

-

For HER measurements, purge the electrolyte with high-purity nitrogen for at least 30 minutes to remove dissolved oxygen. For OER measurements, saturate the electrolyte with oxygen.

-

-

Electrochemical Measurements:

-

Cyclic Voltammetry (CV): Perform CV scans to activate the catalyst and to assess its redox behavior.

-

Linear Sweep Voltammetry (LSV): Record LSV curves at a slow scan rate (e.g., 5 mV/s) to evaluate the catalytic activity. The potential should be corrected for iR drop. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.241 V + 0.059 * pH.

-

Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) to obtain the Tafel slope, which provides insight into the reaction kinetics.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to analyze the charge transfer resistance of the catalyst.

-

Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests by holding the electrode at a constant potential or current density and monitoring the current or potential over time.

-

Mandatory Visualizations

Caption: Workflow for the one-step synthesis of Fe-doped nickel selenide.

Caption: Workflow for the electrochemical evaluation of bifunctional electrocatalysts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. An Fe-doped nickel selenide nanorod/nanosheet hierarchical array for efficient overall water splitting - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. A simple method for the preparation of a nickel selenide and cobalt selenide mixed catalyst to enhance bifunctional oxygen activity for Zn–air batteri ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02861H [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Nickel Selenate from Nickel Carbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of nickel(II) selenate (NiSeO₄) via the reaction of nickel(II) carbonate (NiCO₃) with selenic acid (H₂SeO₄). The described methodology is based on established principles of inorganic salt synthesis and draws parallels from the well-documented synthesis of nickel sulfate.

Introduction

Nickel selenate is an inorganic compound of interest in various fields of chemical research, including catalysis and materials science. The synthesis protocol outlined below describes a straightforward acid-base reaction between nickel carbonate and selenic acid. This reaction yields this compound, water, and carbon dioxide gas as a byproduct. The protocol details the necessary steps from reaction setup to the isolation and purification of the final product.

The balanced chemical equation for this reaction is:

NiCO₃(s) + H₂SeO₄(aq) → NiSeO₄(aq) + H₂O(l) + CO₂(g)[1]

Nickel carbonates react with aqueous acids to produce solutions containing the hydrated nickel ion ([Ni(H₂O)₆]²⁺), along with the liberation of water and carbon dioxide.

Experimental Protocol

This protocol details the synthesis of this compound from nickel carbonate.

2.1. Materials and Reagents

-

Nickel(II) carbonate (NiCO₃)

-

Selenic acid (H₂SeO₄), ~40% aqueous solution

-

Deionized water

-

Ethanol (for washing)

-

pH indicator paper or a calibrated pH meter

2.2. Equipment

-

250 mL beaker

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Thermometer

-

Fume hood

-

Buchner funnel and flask

-

Filter paper

-

Watch glass

-

Drying oven or desiccator

2.3. Procedure